N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-11-14(2)23(20-13)16-9-10-18(25)22(21-16)12-17(24)19-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGAPUQDNABJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the cycloheptyl and acetamide groups. Common reagents used in these reactions include hydrazine derivatives, diketones, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, often under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share the pyridazinone-acetamide backbone but differ in substituents, which critically influence biological activity, solubility, and target affinity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Insights :
Substituent Impact on Activity :
- The 3,5-dimethylpyrazole group in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to simpler aryl groups (e.g., 4-chlorophenyl in ). This could improve selectivity for hydrophobic enzyme pockets.
- Methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ) exhibit PDE4 inhibition, suggesting electron-donating groups may favor interactions with phosphodiesterases.
Thiazole/thiadiazole-containing analogs (e.g., ) show enhanced metabolic stability due to their heteroaromatic nature, a feature absent in the target compound.
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., ~430.9 g/mol in ) may face solubility challenges, whereas the target compound’s moderate size (~362.4 g/mol) could balance bioavailability and potency.
Research Findings and Mechanistic Implications
While direct studies on the target compound are sparse, insights from analogs highlight critical trends:
- Kinase Inhibition: Pyridazinone derivatives often target ATP-binding sites in kinases. The 3,5-dimethylpyrazole group may mimic adenine interactions, as seen in related kinase inhibitors .
- Anti-inflammatory Activity : Methoxy-substituted analogs inhibit PDE4 (IC₅₀ ~0.5–2 µM), a key target in inflammatory diseases . The target compound’s pyrazole group could similarly modulate PDE isoforms.
- Antimicrobial Potential: Thiadiazole-containing derivatives demonstrate MIC values <10 µg/mL against Gram-positive bacteria, suggesting the acetamide-pyridazinone scaffold’s versatility .
Q & A
Q. What are the standard synthetic routes for preparing N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key reagents may include thionyl chloride for chlorination and catalysts for pyridazine ring formation. Reaction conditions (e.g., solvent polarity, temperature gradients) are critical for optimizing yield and purity. For example, pyridazine derivatives often require anhydrous conditions to prevent hydrolysis of intermediates . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability before proceeding to subsequent steps .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is indispensable for confirming regiochemistry and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% is standard for pharmacological studies). Infrared (IR) spectroscopy can verify functional groups like amide C=O stretching (~1650 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against target enzymes (e.g., phosphodiesterases) or cell lines (e.g., cancer models). Dose-response curves (IC₅₀ values) and selectivity indices are calculated using spectrophotometric or fluorometric methods. Structural analogs with pyridazine cores often exhibit activity in the low micromolar range, suggesting similar testing frameworks .
Advanced Research Questions
Q. How can contradictions in biological activity data between structural analogs be resolved?
Discrepancies may arise from differences in substituent electronic effects or stereochemistry. Use quantum mechanical calculations (e.g., DFT for charge distribution) to predict binding affinities. Validate hypotheses via site-directed mutagenesis of target proteins or competitive binding assays (e.g., surface plasmon resonance) to quantify interactions .
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
Employ Design of Experiments (DoE) methodologies, such as factorial designs, to assess interactions between variables (e.g., temperature, solvent, catalyst loading). Response surface modeling identifies optimal conditions. For example, a central composite design reduced side reactions in pyridazine synthesis by 40% in related compounds .
Q. How can computational modeling predict the compound’s reactivity and degradation pathways?
Quantum chemical calculations (e.g., transition state analysis via Gaussian) simulate reaction pathways, identifying vulnerable bonds (e.g., amide hydrolysis). Molecular dynamics (MD) simulations model solvent interactions to predict stability under physiological conditions. These methods align with ICReDD’s reaction path search protocols .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
X-ray crystallography or cryo-EM of the compound-enzyme complex provides structural insights. Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS), while stopped-flow kinetics reveal catalytic inhibition rates. For example, pyridazine derivatives have shown non-competitive inhibition in PDE4B models .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR coupling constants) with computational predictions (ChemDraw/Chem3D) to resolve structural ambiguities .
- Stereochemical Purity : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess, critical for pharmacokinetic studies .
- Scalability : Pilot-scale synthesis under Good Laboratory Practices (GLP) identifies bottlenecks (e.g., exothermic steps requiring controlled cooling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
